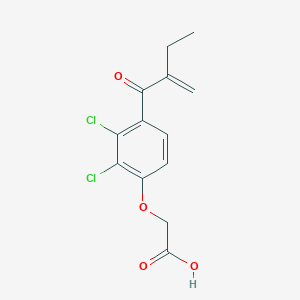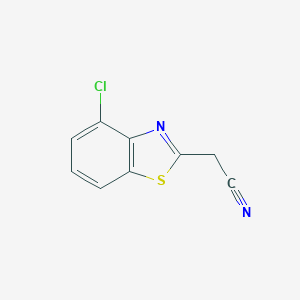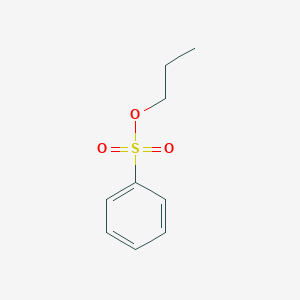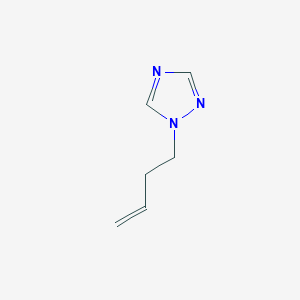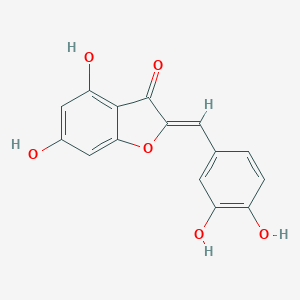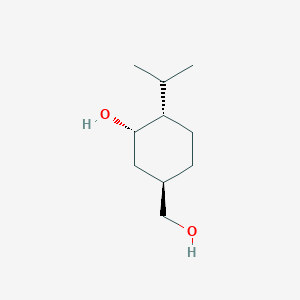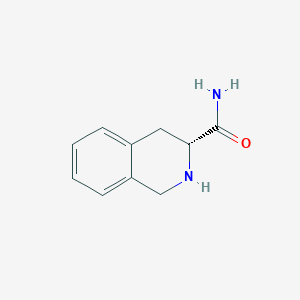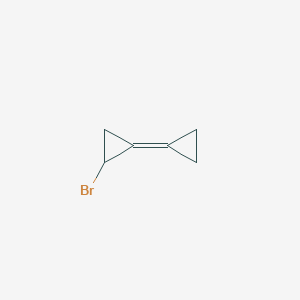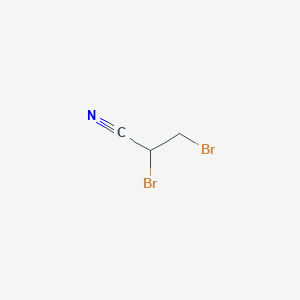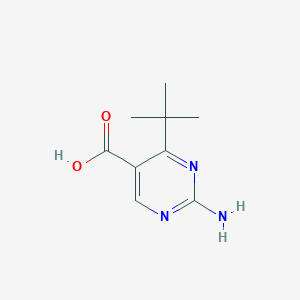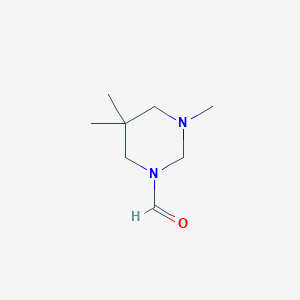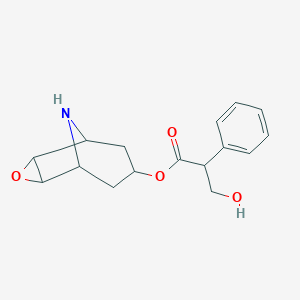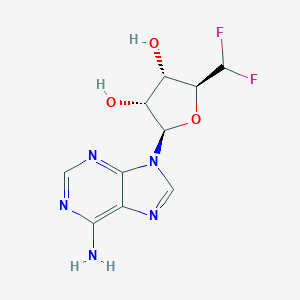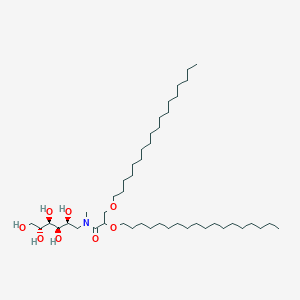
Dsgmg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dsgmg, also known as 2-(dimethylamino)-N-(4-(methylthio)phenyl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of synthetic compounds known as amides and has been found to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Dsgmg is not well understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It may also act by modulating the activity of neurotransmitters such as dopamine and serotonin.
Effets Biochimiques Et Physiologiques
Dsgmg has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. Dsgmg has also been found to possess antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dsgmg in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied and its properties are well understood. However, one of the limitations of using Dsgmg in lab experiments is that it may have potential side effects that need to be carefully monitored.
Orientations Futures
There are several future directions for the study of Dsgmg. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential use in drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of Dsgmg and to identify potential side effects.
Méthodes De Synthèse
The synthesis of Dsgmg involves the reaction of 4-(methylthio)benzoyl chloride with dimethylamine followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure Dsgmg. The synthesis method has been well-established and has been reported in several scientific journals.
Applications De Recherche Scientifique
Dsgmg has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Dsgmg has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
135961-68-1 |
|---|---|
Nom du produit |
Dsgmg |
Formule moléculaire |
C46H93NO8 |
Poids moléculaire |
788.2 g/mol |
Nom IUPAC |
N-methyl-2,3-dioctadecoxy-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide |
InChI |
InChI=1S/C46H93NO8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-54-40-43(46(53)47(3)38-41(49)44(51)45(52)42(50)39-48)55-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h41-45,48-52H,4-40H2,1-3H3/t41-,42+,43?,44+,45+/m0/s1 |
Clé InChI |
WXNYOKSGCWTOGL-QXSVKCAUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
Synonymes |
1,2-distearylglycerate-3-N-methylglucamine DSGMG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
